Xylulose-1,5-Bisphosphate

Description

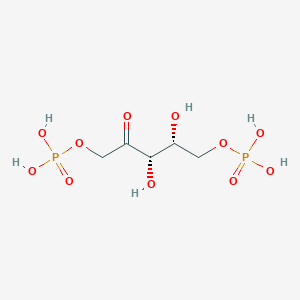

Structure

2D Structure

Properties

CAS No. |

15565-46-5 |

|---|---|

Molecular Formula |

C5H12O11P2 |

Molecular Weight |

310.09 g/mol |

IUPAC Name |

[(2R,3S)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5+/m1/s1 |

InChI Key |

YAHZABJORDUQGO-WUJLRWPWSA-N |

SMILES |

C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |

Synonyms |

xylulose 1,5-bisphosphate xylulose 1,5-diphosphate |

Origin of Product |

United States |

Formation and Biosynthesis of Xylulose 1,5 Bisphosphate

Specific Misfire Reaction Pathways Leading to Xylulose-1,5-Bisphosphate Synthesis

The synthesis of XuBP is a result of a "misfire" or side reaction during the complex catalytic process of Rubisco. wikipedia.orgportlandpress.comresearchgate.netosti.gov This occurs when the enediol intermediate of RuBP, formed at the active site, is incorrectly protonated. oup.comoup.com This misprotonation leads to the formation of XuBP, a stereoisomer of RuBP. frontiersin.org While all Rubisco enzymes produce traces of by-products, the formation of XuBP is a notable side reaction. portlandpress.com

It is important to note that other inhibitory sugar phosphates can also be produced by Rubisco through different misfire pathways. For instance, the oxygenase activity of Rubisco can lead to the formation of D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP). portlandpress.com

Stereochemical Considerations in this compound Formation by Rubisco

The formation of XuBP by Rubisco is a direct consequence of incorrect stereochemical reprotonation of the enediolate intermediate of RuBP bound at the catalytic site. oup.comoup.com XuBP is the C3 epimer of RuBP. diva-portal.org This seemingly minor stereochemical alteration has significant functional consequences, as XuBP acts as a potent inhibitor of Rubisco. ebi.ac.ukoup.comoup.com Unlike the productive binding of RuBP, XuBP can bind tightly to the non-carbamylated, inactive form of the enzyme, creating a stable, catalytically inactive complex that lacks the essential metal ion. oup.comoup.com

Molecular Mechanisms of Xylulose 1,5 Bisphosphate Inhibition of Ribulose 1,5 Bisphosphate Carboxylase/oxygenase

Binding Kinetics and Affinity of Xylulose-1,5-Bisphosphate to Rubisco

The interaction of XuBP with Rubisco is characterized by its high affinity, particularly for the decarbamylated form of the enzyme. nih.gov This binding is a time-dependent process, requiring a preincubation period of 20 to 30 minutes to achieve maximum inhibition. ebi.ac.uk

Rubisco activity is dependent on the carbamylation of a specific lysine (B10760008) residue within the active site, a process that is stabilized by a magnesium ion (Mg²⁺). portlandpress.com XuBP exhibits differential binding affinities for the carbamylated (active) and decarbamylated (inactive) forms of Rubisco. oup.comnih.gov

Research indicates that XuBP does not bind tightly to the carbamylated, active sites of Rubisco. nih.gov Instead, it shows a strong preference for the decarbamylated sites. nih.gov When fully activated Rubisco is incubated with XuBP, a loss of the activator CO₂ occurs before XuBP binds, even when CO₂ and Mg²⁺ are present in excess. nih.gov This suggests that XuBP binding promotes the decarbamylation of the enzyme, leading to its inactivation. nih.govuniprot.org

The binding of XuBP to decarbamylated Rubisco is highly dependent on pH. nih.gov At lower pH values (7.0 and 7.5), the apparent dissociation constant (Kd) for XuBP is significantly lower, indicating tighter binding, as compared to higher pH values (8.0 and 8.5). nih.gov This pH-dependent change in affinity is a result of alterations in both the association and dissociation rate constants of XuBP with the decarbamylated enzyme. nih.gov In contrast, the binding of other inhibitors, such as 2-carboxyarabinitol 1-phosphate, to carbamylated sites is only slightly affected by pH. nih.gov

Table 1: Effect of pH on the Apparent Dissociation Constant (Kd) of this compound (XuBP) for Decarbamylated Rubisco nih.gov

| pH | Apparent Kd (µM) |

| 7.0 | 0.03 |

| 7.5 | 0.03 |

| 8.0 | 0.35 |

| 8.5 | 2.0 |

Data derived from studies with 10 millimolar MgCl₂ and 10 millimolar KHCO₃.

When XuBP and the natural substrate, RuBP, are simultaneously introduced to Rubisco, the inhibition by XuBP appears to be competitive. ebi.ac.uk This indicates that XuBP binds to the same active site as RuBP, thereby preventing the substrate from binding and inhibiting both the carboxylase and oxygenase activities of the enzyme in a similar manner. ebi.ac.ukresearchgate.net The structural similarity between XuBP and RuBP allows it to occupy the active site, effectively blocking the normal catalytic reaction. researchgate.net

Structural Analysis of Rubisco-Xylulose-1,5-Bisphosphate Complexes

X-ray crystallography has provided significant insights into the structural basis of Rubisco inhibition by XuBP. uniprot.orgnih.gov These studies have revealed the precise conformational changes that occur within the enzyme's active site upon inhibitor binding. uniprot.org

Crystallographic analysis of the Rubisco-XuBP complex from Synechococcus to a resolution of 2.3 Å shows that XuBP binds to the enzyme as a binary complex, meaning it binds in the absence of the activating CO₂ and the essential metal ion. nih.gov This is in contrast to other inhibitors like 2'-carboxylarabinitol 1,5-bisphosphate (2CABP), which form a quaternary complex with the activated enzyme. nih.gov

A key finding is that XuBP binds at the active site in a hydrated form. proteopedia.orgrcsb.orgresearchgate.net This interaction is stabilized by interactions with several flexible loop structures within the active site. nih.gov

Despite binding to an inactivated (decarbamylated) form of the enzyme, XuBP induces the closure of critical flexible loops that control access to the active site. proteopedia.orgnih.govresearchgate.net This is a significant finding, as this closed conformation is typically associated with the binding of substrate or transition-state analogs to the activated enzyme. researchgate.net The closure of these loops, even in the absence of the activating cofactors, effectively locks the enzyme in an inactive state. nih.gov

The binding of XuBP to Rubisco leads to the release of the activating CO₂ molecule and the essential metal ion from the active site. uniprot.orgresearchgate.net Structural comparisons with the activated enzyme complex reveal that this release is caused by a distortion of the metal binding site. proteopedia.orguniprot.orgresearchgate.net This distortion is a direct consequence of the different geometry of the C-3 hydroxyl group of XuBP compared to the natural substrate, RuBP. proteopedia.orguniprot.orgresearchgate.net

Effects on Rubisco Catalytic Cycle and Activity

The presence of XuBP in the chloroplast stroma has direct and detrimental effects on the catalytic cycle of Rubisco, leading to a reduction in its activity through various mechanisms.

This compound acts as a potent inhibitor of Rubisco by binding to the enzyme's active sites. researchgate.netnih.gov Research has shown that XuBP binds tightly to the decarbamylated form of Rubisco, meaning the enzyme state without the activating CO2 molecule bound. nih.govebi.ac.uk This binding is highly dependent on pH, with a much stronger affinity at lower pH values. nih.gov For instance, at a pH of 7.0, the dissociation constant (Kd) for XuBP is a mere 0.03 micromolar, indicating very tight binding, whereas at a pH of 8.5, the Kd increases to 2.0 micromolar, signifying weaker binding. nih.gov

The binding of XuBP to the decarbamylated sites effectively prevents the necessary carbamylation process, where a molecule of CO2 activates the enzyme. nih.gov Even in the presence of excess CO2 and Mg2+, the binding of XuBP leads to the loss of the activator CO2 from already activated enzyme sites. nih.gov This inhibition appears to be competitive when both the substrate, ribulose-1,5-bisphosphate (RuBP), and XuBP are present simultaneously. ebi.ac.uk The consequence of this binding is a significant reduction in the carboxylation turnover rate, as the enzyme is locked in an inactive state, unable to proceed with the fixation of CO2.

"Fallover" is a term used to describe the progressive decline in Rubisco activity observed in vitro during catalysis. oup.comresearchgate.net This deactivation is largely attributed to the formation of inhibitory compounds, with XuBP being a key contributor. oup.comfrontiersin.org XuBP is synthesized from the substrate RuBP at the carbamylated catalytic sites of Rubisco as a "misfire" product. portlandpress.comnih.gov This occurs through the incorrect stereochemical reprotonation of the enediolate intermediate formed during the catalytic cycle. oup.comoup.com

Once formed, XuBP can bind tightly to the non-carbamylated, or decarbamylated, form of the enzyme, creating a catalytically inactive complex. oup.comoup.com This process contributes significantly to the time-dependent loss of Rubisco activity known as fallover. researchgate.netnih.gov While the production of XuBP increases at higher temperatures (e.g., 35°C and 45°C compared to 25°C), the severity of fallover may actually decrease. researchgate.netpublish.csiro.au This is because the catalytic site of Rubisco appears to loosen at higher temperatures, facilitating a faster release of the inhibitor, which more than compensates for its increased production. publish.csiro.au

Enzymatic Degradation and Regulatory Pathways of Xylulose 1,5 Bisphosphate

Xylulose-1,5-Bisphosphate Phosphatase (XuBPase) Activity

A key enzyme in the detoxification of XuBP is this compound phosphatase (XuBPase). This enzyme specifically targets XuBP for dephosphorylation, converting it into a non-inhibitory compound that can be reintegrated into the Calvin-Benson-Bassham (CBB) cycle.

Specific XuBPases have been identified in both photosynthetic bacteria and higher plants. Notably, the CbbY protein has been characterized as a highly selective XuBP phosphatase in the photosynthetic bacterium Rhodobacter sphaeroides and the model plant Arabidopsis thaliana ebi.ac.uk. In Arabidopsis thaliana, two such phosphatases, CbbYA and CbbYB, have been identified and characterized, highlighting their role in the metabolic control of Rubisco researchgate.net. These enzymes are conserved across algae and plants, suggesting an ancient and essential role in protecting the vital function of Rubisco from inhibition ebi.ac.uk.

Biochemical and structural analyses have confirmed that CbbY proteins are dedicated to this damage-repair function. Crystal structures of CbbY from both R. sphaeroides and A. thaliana have been solved, providing insight into their specific mechanism of action ebi.ac.uk. The absence of these CbbY phosphatases in knockout mutants of Arabidopsis leads to significant Rubisco inhibition and a subsequent downregulation of the CBB cycle activity, underscoring their physiological importance researchgate.net.

The primary function of XuBPase is to catalyze the hydrolysis of the phosphate (B84403) group from the C1 position of this compound. This enzymatic reaction yields Xylulose-5-phosphate (Xu5P) and inorganic phosphate ebi.ac.ukresearchgate.net. Xu5P is a non-inhibitory sugar phosphate and a standard intermediate of the pentose (B10789219) phosphate pathway and the CBB cycle ebi.ac.ukresearchgate.net. By converting XuBP to Xu5P, the CbbY enzyme not only removes a potent inhibitor but also recycles the carbon into a useful metabolite that can be used to regenerate Ribulose-1,5-bisphosphate (RuBP), the substrate for Rubisco ebi.ac.uk. This dephosphorylation prevents the detrimental build-up of XuBP at the Rubisco active site ebi.ac.uk.

A critical feature of CbbY-type XuBPases is their high degree of substrate specificity. These enzymes are highly selective for this compound and show negligible activity towards its structural isomer, Ribulose-1,5-bisphosphate (RuBP), the substrate of Rubisco ebi.ac.uk. This exquisite specificity is vital to prevent the futile depletion of the RuBP pool, which would be detrimental to carbon fixation.

Structural studies combined with mutational analysis have revealed the basis for this selectivity. A specific region of the enzyme, referred to as the "cap domain," is responsible for conferring the selectivity for XuBP over RuBP ebi.ac.uk. This structural feature ensures that only the inhibitory XuBP is targeted for degradation, leaving the essential RuBP substrate untouched.

Table 1: Characteristics of CbbY-type this compound Phosphatase

| Feature | Description | Source |

|---|---|---|

| Enzyme Name | This compound phosphatase (XuBPase); CbbY | ebi.ac.uk |

| Function | Dephosphorylates this compound (XuBP) to Xylulose-5-phosphate (Xu5P). | ebi.ac.ukresearchgate.net |

| Substrate | D-Xylulose 1,5-bisphosphate | ebi.ac.uk |

| Product | D-Xylulose 5-phosphate | ebi.ac.ukresearchgate.net |

| Identified In | Rhodobacter sphaeroides, Arabidopsis thaliana (CbbYA, CbbYB), conserved in algae and plants. | ebi.ac.ukresearchgate.net |

| Specificity | Highly selective for XuBP over Ribulose-1,5-bisphosphate (RuBP). | ebi.ac.uk |

| Structural Basis for Specificity | The "cap domain" of the protein confers selectivity. | ebi.ac.uk |

| Physiological Role | Prevents inhibition of Rubisco, sustains photosynthetic activity by repairing metabolite damage. | ebi.ac.ukresearchgate.net |

Interplay with Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase Activase (Rubisco Activase)

The removal of XuBP from the Rubisco active site is a two-step process that requires the coordinated action of both Rubisco activase and XuBPase.

Rubisco activase (Rca) is an AAA+ (ATPases Associated with diverse cellular Activities) protein that utilizes the energy from ATP hydrolysis to remodel the conformation of Rubisco ebi.ac.uk. This remodeling facilitates the release of tightly bound inhibitory sugar phosphates, including XuBP, from the enzyme's active sites ebi.ac.ukresearchgate.net. The process is strictly dependent on ATP nih.govnih.govresearchgate.net. Once XuBP is synthesized by Rubisco, it can bind tightly to decarbamylated (inactive) catalytic sites, perpetuating the inhibition semanticscholar.orgnih.gov. Rubisco activase acts to dislodge this bound inhibitor, making the active site available for either reactivation (carbamylation) and catalysis or for rebinding by another inhibitor ebi.ac.ukresearchgate.net.

While Rubisco activase can release XuBP from Rubisco's active sites, the free XuBP can rapidly rebind, leading to a futile cycle of release and re-inhibition ebi.ac.uk. To prevent this, a functional cooperation between Rubisco activase and XuBPase is essential. In vitro experiments and in vivo studies have demonstrated that these two enzymes work in concert to efficiently detoxify the inhibitor ebi.ac.ukresearchgate.net.

The synergistic mechanism proceeds as follows:

Rubisco activase, fueled by ATP, removes XuBP from the Rubisco catalytic site ebi.ac.ukresearchgate.net.

Once released into the solvent, the CbbY phosphatases (XuBPases) immediately hydrolyze the free XuBP to the non-inhibitory Xu5P ebi.ac.ukresearchgate.net.

This efficient, coordinated "repair" system ensures that the local concentration of free XuBP is kept extremely low, preventing its rebinding to Rubisco and thereby sustaining photosynthetic activity researchgate.net. The absence of the CbbY phosphatases leads to an accumulation of inhibited Rubisco, demonstrating that the action of Rubisco activase alone is insufficient to overcome the potent inhibition by XuBP researchgate.net.

Metabolic Fate and Recycling of Xylulose-5-Phosphate

Following the enzymatic degradation of the potent Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) inhibitor, this compound (XuBP), the resulting product, Xylulose-5-phosphate (Xu5P), is not a metabolic dead-end. Instead, it is efficiently reintegrated into the central carbon fixation pathway of photosynthesis, the Calvin-Benson-Bassham (CBB) cycle. This recycling is crucial for maintaining the efficiency of carbon assimilation and preventing the re-inhibition of Rubisco.

Integration of Xylulose-5-Phosphate into the Calvin-Benson-Bassham Cycle

Xylulose-5-phosphate is a key intermediate in the regenerative phase of the CBB cycle. Its primary fate is to be converted into Ribulose-5-phosphate (Ru5P), the precursor to the CO2-acceptor molecule, Ribulose-1,5-bisphosphate (RuBP). This conversion is catalyzed by the enzyme Ribulose-5-phosphate 3-epimerase.

The integration of Xu5P into the CBB cycle can be summarized in the following steps:

Epimerization to Ribulose-5-phosphate: Xylulose-5-phosphate is converted to Ribulose-5-phosphate by the enzyme Ribulose-5-phosphate 3-epimerase.

Conversion to Ribulose-1,5-bisphosphate: Ribulose-5-phosphate is then phosphorylated by the enzyme Phosphoribulokinase, utilizing ATP, to regenerate Ribulose-1,5-bisphosphate.

Table 1: Key Reactions in the Integration of Xylulose-5-Phosphate into the Calvin-Benson-Bassham Cycle

| Reactant | Enzyme | Product |

|---|---|---|

| Xylulose-5-phosphate | Ribulose-5-phosphate 3-epimerase | Ribulose-5-phosphate |

| Ribulose-5-phosphate | Phosphoribulokinase | Ribulose-1,5-bisphosphate |

Prevention of Re-inhibition of Rubisco by Recycled Products

The metabolic recycling of Xylulose-5-phosphate is a critical component of a broader strategy to prevent the re-inhibition of Rubisco. This is achieved through a combination of enzymatic degradation of the inhibitor and the efficient functioning of the CBB cycle.

The key mechanisms that prevent re-inhibition include:

Degradation of the Inhibitor: The primary mechanism for preventing re-inhibition is the dephosphorylation of XuBP to Xu5P by CbbY phosphatases. This reaction is facilitated by Rubisco activase, which removes the inhibitory XuBP from the active site of Rubisco, making it accessible to the phosphatases. Once converted to Xu5P, the compound is no longer an effective inhibitor of Rubisco.

Maintaining a High RuBP Pool: The efficient regeneration of RuBP through the CBB cycle is crucial for keeping Rubisco in an active state. A high concentration of the substrate (RuBP) relative to any potential inhibitors favors the productive binding of RuBP to the active sites of Rubisco, thereby outcompeting any residual inhibitory compounds. The reintegration of Xu5P into the CBB cycle directly contributes to maintaining this high RuBP pool.

Rapid Turnover of Intermediates: The enzymes of the CBB cycle generally have high catalytic rates, ensuring a rapid turnover of intermediates, including Xu5P. This prevents the accumulation of any single intermediate to a concentration that might cause feedback inhibition or lead to the formation of other inhibitory compounds.

Advanced Research Methodologies for Xylulose 1,5 Bisphosphate Studies

Spectroscopic and Chromatographic Techniques for Detection and Quantification

The accurate detection and quantification of XuBP in complex biological samples are challenging due to its low abundance and similarity to other sugar phosphates. Researchers have adapted and developed several powerful techniques to overcome these challenges.

High-Performance Liquid Chromatography (HPLC) for Separation and Identification

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and analysis of phosphorylated intermediates in metabolic pathways. While methods specifically detailing the separation of xylulose-1,5-bisphosphate are not extensively documented in readily available literature, the principles applied to similar molecules, such as intermediates of the deoxyxylulose phosphate (B84403) (DXP) pathway and other sugar phosphates, are directly applicable.

Ion-pair reversed-phase HPLC is a common approach for separating charged analytes like sugar bisphosphates. In this method, a hydrophobic stationary phase is used in conjunction with a mobile phase containing an ion-pairing agent. The ion-pairing agent, typically a long-chain alkylammonium salt, forms a neutral complex with the negatively charged phosphate groups of XuBP, allowing for its retention and separation on the reversed-phase column.

A sensitive method developed for the DXP pathway allows for the simultaneous separation of phosphorylated and non-phosphorylated compounds. nih.govresearchgate.net This is often coupled with radiolabeling of the precursors to enable sensitive detection using an on-line radiodetector, as many of these intermediates lack a chromophore for standard UV detection. nih.govresearchgate.net Another approach involves pre-column derivatization with a fluorescent reagent, which significantly enhances detection sensitivity. For instance, a method for 1-deoxy-D-xylulose 5-phosphate synthase activity involves derivatizing the enzymatic product with 2-anthranilic acid, followed by fluorescence detection. nih.govresearchgate.net

The table below summarizes typical parameters used in HPLC methods for related sugar phosphates, which can be adapted for XuBP analysis.

| Parameter | Description |

| Column | Reversed-phase (e.g., C18, Phenyl) or Mixed-mode (e.g., Newcrom B) sielc.com |

| Mobile Phase | Acetonitrile/water gradient with an ion-pairing agent (e.g., tributylamine) or a buffer (e.g., ammonium (B1175870) formate) sielc.comscispace.com |

| Detection | UV/Vis (after derivatization), Fluorescence (after derivatization), Charged Aerosol Detection (CAD) sielc.com, or Radiodetection (with labeled precursors) nih.govresearchgate.net |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) or 2-anthranilic acid for carbonyl-containing compounds nih.govresearchgate.net |

Pulsed Amperometry for this compound Detection

Pulsed Amperometric Detection (PAD) is a highly sensitive and selective method for the direct detection of carbohydrates and other molecules that can be oxidized at the surface of a gold or platinum electrode. This technique is often coupled with high-performance anion-exchange chromatography (HPAE-PAD) for the separation and quantification of sugar phosphates. While specific applications of PAD for the direct detection of this compound are not widely reported, the technique's proven efficacy for other sugar phosphates suggests its potential applicability.

The principle of PAD involves applying a series of potential steps to the working electrode to first detect the analyte through oxidation, then clean the electrode surface by oxidative desorption of the analyte and any interfering species, and finally reduce the surface oxide to regenerate the active electrode surface for the next detection cycle. This triple-pulse waveform allows for reproducible and sensitive detection without the need for derivatization.

Application of Isotope Labeling and Liquid Chromatography-Mass Spectrometry (LC-MS)

The combination of isotope labeling with Liquid Chromatography-Mass Spectrometry (LC-MS) has become one of the most powerful tools in metabolomics for the accurate quantification and identification of compounds like this compound. nih.govresearchgate.net This approach overcomes many of the limitations of other methods by providing high sensitivity, selectivity, and the ability to distinguish between different sources of the metabolite.

In this technique, organisms or cell cultures are grown in the presence of a stable isotope-labeled precursor, such as ¹³C-glucose. The label is incorporated into the metabolites, including XuBP, resulting in a mass shift that can be detected by the mass spectrometer. This allows for the differentiation of the labeled metabolite from its unlabeled counterpart. nih.govresearchgate.net

Key advantages of Isotope Labeling LC-MS include:

Accurate Quantification: By using a known amount of a stable isotope-labeled internal standard that is chemically identical to the analyte, matrix effects can be compensated for, leading to highly accurate quantification. nih.gov

Metabolic Flux Analysis: Isotope labeling allows researchers to trace the flow of atoms through metabolic pathways, providing insights into the synthesis and degradation rates of XuBP.

Improved Identification: The characteristic isotopic pattern of a labeled compound provides an additional layer of confirmation for its identification in complex biological extracts. nih.gov

Chemical isotope labeling (CIL) LC-MS is another variant where metabolites are chemically labeled with an isotopic tag, which can improve chromatographic separation and ionization efficiency. nih.govualberta.ca

Structural Biology Approaches

Understanding the inhibitory mechanism of this compound requires detailed knowledge of its three-dimensional structure when bound to Rubisco. Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy, have been instrumental in providing this information.

High-Resolution X-ray Crystallography of Rubisco-Xylulose-1,5-Bisphosphate Complexes

X-ray crystallography is a powerful technique that allows for the determination of the atomic and molecular structure of a crystal. By crystallizing the complex of Rubisco and this compound, researchers can obtain a high-resolution three-dimensional model of how XuBP binds to the active site of the enzyme.

The crystal structure of Rubisco in a complex with XuBP reveals that the inhibitor binds to the active site in a "closed" conformation. ebi.ac.uk This conformation is stabilized by a network of hydrogen bonds and interactions with a magnesium ion (Mg²⁺) that is essential for catalysis. The structure of the Rubisco-XuBP complex provides a static snapshot of the inhibited state of the enzyme, offering crucial insights into the mechanism of inhibition.

Studies have shown that the binding of inhibitory sugar phosphates like XuBP can induce a disorder-order transition in certain loops of the Rubisco active site, effectively shielding it from the solvent. researchgate.net

The table below summarizes key findings from crystallographic studies of Rubisco complexes.

| Complex | Resolution (Å) | Key Structural Features |

| Rubisco-XuBP | ~2.2 | XuBP binds to the activated quaternary complex, inducing an inactivated state. ebi.ac.uk |

| Rubisco-2CABP | ~1.6 | The reaction-intermediate analog 2-carboxyarabinitol 1,5-bisphosphate (CABP) binds tightly, revealing a shielded active site. ebi.ac.uk |

| Rubisco-3PGA | ~1.7 | The product, 3-phosphoglycerate (B1209933) (3PGA), is shown bound to the active site in a closed form. nih.gov |

Cryo-Electron Microscopy for Dynamic Interactions of Regulatory Proteins

Cryo-electron microscopy (Cryo-EM) is a technique that allows for the determination of the structure of biological macromolecules in their native, hydrated state. Unlike X-ray crystallography, cryo-EM does not require the molecules to be crystallized, making it particularly useful for studying large, flexible, or dynamic complexes.

In the context of this compound research, cryo-EM can be used to study the dynamic interactions between Rubisco, XuBP, and other regulatory proteins, such as Rubisco activase. Cryo-EM can capture different conformational states of the Rubisco-XuBP complex, providing insights into the dynamics of inhibition and the mechanisms by which regulatory proteins might facilitate the release of the inhibitor.

For example, cryo-EM has been used to visualize the assembly of Rubisco with its chaperones, revealing dynamic structural intermediates. rcsb.org This approach can be extended to investigate how the binding of XuBP might influence these assembly processes or interactions with other regulatory factors. Cryo-electron tomography (cryo-ET), a related technique, can even visualize the distribution and structure of Rubisco within the cellular environment, such as in carboxysomes. nih.gov

| Technique | Resolution | Information Gained |

| Single Particle Cryo-EM | ~3.3 Å | Provides high-resolution structures of Rubisco assembly intermediates with chaperones. rcsb.org |

| Cryo-Electron Tomography | Lower resolution | Visualizes the in-situ organization and packing of Rubisco within cellular compartments. nih.gov |

Biochemical and Biophysical Characterization Assays

The elucidation of the inhibitory mechanisms of this compound (XuBP) on Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) relies on a suite of sophisticated biochemical and biophysical assays. These methodologies allow for the quantitative determination of binding affinities and the qualitative assessment of the dynamic interactions between the inhibitor and the enzyme.

Enzyme Kinetic Assays for Inhibition Constant (Kd) Determination

Enzyme kinetic assays are fundamental to quantifying the potency of this compound as a Rubisco inhibitor. These assays typically measure the rate of the carboxylation or oxygenation reaction catalyzed by Rubisco in the presence of varying concentrations of the substrate (Ribulose-1,5-bisphosphate, RuBP) and the inhibitor (XuBP). By analyzing the effect of XuBP on the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), the inhibition constant (Ki) or the dissociation constant (Kd) can be determined.

Research has shown that the inhibition of Rubisco by XuBP appears to be competitive with respect to RuBP, suggesting that XuBP binds to the active site of the enzyme. One study found that Rubisco was 50% inhibited at a XuBP concentration of 0.56 micromolar when the enzyme concentration was 0.14 micromolar. nih.gov This indicates a potent inhibitory effect.

The binding affinity of XuBP to Rubisco is significantly influenced by the carbamylation state of the enzyme and the pH of the surrounding environment. XuBP binds particularly tightly to the decarbamylated, or inactive, form of Rubisco. The apparent dissociation constant (Kd) for XuBP with decarbamylated Rubisco is highly pH-dependent. At a lower pH, the affinity is higher. For instance, at pH 7.0 and 7.5, the apparent Kd was determined to be 0.03 micromolar. nih.gov As the pH increases, the affinity decreases, with the apparent Kd rising to 0.35 micromolar at pH 8.0 and 2.0 micromolar at pH 8.5. nih.gov This change in affinity is a result of alterations in both the association and dissociation rate constants of XuBP with the decarbamylated enzyme. nih.gov

Table 1: Apparent Dissociation Constants (Kd) of this compound for Decarbamylated Rubisco at Various pH Levels

| pH | Apparent Kd (µM) |

|---|---|

| 7.0 | 0.03 |

| 7.5 | 0.03 |

| 8.0 | 0.35 |

| 8.5 | 2.0 |

In Vitro Reconstitution of Rubisco-Xylulose-1,5-Bisphosphate Interactions

Studying the direct molecular interactions between Rubisco and XuBP often requires in vitro reconstitution of the enzyme-inhibitor complex. These experiments are crucial for isolating the interaction from the complex cellular environment and understanding the fundamental biophysical properties of the binding event. However, in vitro studies with Rubisco are notoriously challenging due to the enzyme's complex activation requirements and its propensity for deactivation, a phenomenon known as "fallover". nih.gov

A critical component in maintaining Rubisco activity in vitro is the chaperone protein, Rubisco activase. nih.govslu.se Rubisco activase utilizes the energy from ATP hydrolysis to promote the release of tightly bound sugar phosphate inhibitors, including XuBP, from the catalytic sites of Rubisco. nih.govslu.se Therefore, in vitro reconstitution studies of Rubisco-XuBP interactions must carefully consider the role and presence of Rubisco activase to accurately reflect the dynamic nature of this regulation.

The general approach for in vitro reconstitution involves purifying both Rubisco and XuBP. The interaction can then be studied by incubating the purified components under controlled conditions (e.g., defined pH, temperature, and concentrations of Mg2+ and CO2 for carbamylation). Techniques such as gel filtration can be used to separate the enzyme-inhibitor complex from unbound inhibitor, although this method has been shown to only partially reverse the inhibition, suggesting a very tight binding of the inhibitor. nih.gov The decline in Rubisco activity upon addition of RuBP in vitro can be prevented or reversed by the inclusion of purified Rubisco activase and ATP, highlighting the importance of this chaperone in studying the functional consequences of inhibitor binding. nih.gov

Computational and Modeling Approaches

To complement experimental data, computational and modeling approaches provide invaluable insights into the molecular details of Rubisco kinetics and the effects of inhibitors like this compound. These methods allow for the simulation and prediction of complex biological processes that are often difficult to observe directly.

Mathematical Modeling of Rubisco Kinetics and this compound Effects

A key phenomenon explained by these models is the "fallover" kinetics observed in vitro, where Rubisco activity declines over time. nih.gov Mathematical models have demonstrated that side reactions producing inhibitors are sufficient to describe this behavior. nih.gov Specifically, to account for the observed kinetics related to the limited capacity of Rubisco to accept XuBP as a substrate, the inclusion of various side reactions in the model is necessary. nih.gov

Molecular Dynamics Simulations of Ligand-Enzyme Binding and Conformational Changes

Molecular dynamics (MD) simulations offer a high-resolution view of the dynamic interactions between a ligand, such as this compound, and its target enzyme, Rubisco. These simulations model the movements of atoms in the system over time, providing insights into the binding process, the stability of the enzyme-ligand complex, and any conformational changes that occur upon binding.

While specific MD simulation studies focusing exclusively on the binding of XuBP to Rubisco are not extensively detailed in the available literature, the general application of this technique to Rubisco has provided a foundation for understanding its structural dynamics. nih.gov MD simulations have been employed to investigate the stability of Rubisco in different states and the binding dynamics of its substrates, CO2 and O2. nih.govsemanticscholar.org These studies have highlighted critical amino acid residues and interactions that are essential for maintaining the enzyme's catalytic mechanism. nih.gov

It is known from structural studies of Rubisco with other inhibitors that significant conformational changes can occur upon ligand binding. researchgate.net A key event is the movement of loop 6 at the active site, which closes over the bound inhibitor. researchgate.net This "closed" conformation is stabilized by interactions with other parts of the enzyme. researchgate.net It is highly probable that the binding of XuBP would also induce such conformational changes. Molecular dynamics simulations would be an ideal tool to explore the atomistic details of this process, including the pathway of inhibitor binding, the specific interactions that stabilize the closed conformation, and how these changes allosterically affect other parts of the enzyme.

Evolutionary and Physiological Significance of Xylulose 1,5 Bisphosphate Management

Evolutionary Conservation of Xylulose-1,5-Bisphosphate as a Misfire Product of Rubisco

The enzyme Rubisco is central to life on Earth, catalyzing the first major step of carbon fixation. However, it is notoriously inefficient, exhibiting a slow catalytic rate and a promiscuous ability to react with both CO2 and O2. This catalytic imperfection also extends to the occasional mis-epimerization of its substrate, Ribulose-1,5-bisphosphate (RuBP), at the C3 position, leading to the formation of this compound. nih.govsemanticscholar.org This "misfire" reaction represents a direct loss of substrate and produces a potent inhibitor that can cripple carbon assimilation.

The formation of XuBP is not a recent evolutionary quirk but a deeply conserved flaw in Rubisco's mechanism. Evidence for XuBP synthesis has been found in higher plants like celery, and the fundamental catalytic properties of Rubisco that lead to its formation are shared across the tree of life, from ancient cyanobacteria to modern angiosperms. nih.gov The evolutionary history of Rubisco is a story of trade-offs, particularly between CO2/O2 specificity and catalytic speed, shaped by dramatic shifts in Earth's atmospheric composition. innovativegenomics.orgnih.gov The enzyme first evolved in a high-CO2, low-O2 environment, where its lack of specificity was less consequential. innovativegenomics.org As oxygenic photosynthesis raised atmospheric O2 levels, the enzyme's flaws, including both the oxygenase reaction and the formation of inhibitory side-products like XuBP, became major constraints on photosynthetic efficiency. nih.gov The fact that virtually all forms of Rubisco are susceptible to this misfire reaction indicates that the underlying chemical instability of the reaction intermediate is a conserved trait, making XuBP management an ancient and universal problem for photosynthetic organisms.

Adaptation and Diversification of this compound Management Systems Across Photosynthetic Organisms (Plants, Algae, Bacteria)

Given the conserved nature of XuBP production, photosynthetic organisms have co-evolved sophisticated "metabolite damage-repair" systems to mitigate its toxic effects. These systems, while serving the same fundamental purpose, show diversification across different lineages, reflecting their unique evolutionary histories and physiological contexts.

Plants: In angiosperms such as Arabidopsis thaliana, a well-defined, two-part salvage pathway exists. First, the AAA+ protein Rubisco activase (Rca) utilizes the energy from ATP hydrolysis to remodel the Rubisco active site, physically dislodging the tightly bound XuBP molecule. researchgate.net Once released, XuBP is dephosphorylated by a specific phosphatase, converting it into Xylulose-5-phosphate (Xu5P). researchgate.net This product can then re-enter the CBB cycle, thus salvaging the carbon and preventing the inhibitory XuBP from rebinding to Rubisco. Research in Arabidopsis has identified a pair of dedicated phosphatases, CbbYA and CbbYB, that perform this crucial second step. researchgate.net The synergistic action of Rca and the CbbY phosphatases is essential for maintaining high rates of carbon fixation. researchgate.net

Algae: The algal kingdom is immensely diverse, with plastids originating from different endosymbiotic events. This has resulted in a variety of Rubisco types, such as the "red-like" forms in rhodophytes (red algae) and chromophytes, and "green-like" forms in chlorophytes (green algae). nih.govresearchgate.net This diversity in the primary enzyme suggests a corresponding diversity in management systems. While less studied than in plants, it is clear that algae must also contend with XuBP. The specific mechanisms may vary, particularly in lineages that possess different forms of Rubisco or lack a plant-like Rubisco activase, implying the existence of alternative or novel repair pathways that co-evolved with their specific Rubisco enzymes. nih.gov

Bacteria: Cyanobacteria, the progenitors of plant and algal plastids, also face the challenge of Rubisco's imperfections. uni-freiburg.de To enhance efficiency, many cyanobacteria have evolved a CO2-concentrating mechanism (CCM), which elevates the CO2 concentration around Rubisco, thereby increasing carboxylation and suppressing side reactions. uni-freiburg.de While the CCM provides a crucial advantage, it does not eliminate the formation of XuBP. Cyanobacteria are known to possess phosphatases, including homologs of CbbY, which are critical for detoxifying XuBP. The regulation of Rubisco and the CBB cycle is tightly controlled in these organisms, and the management of inhibitory metabolites is an integral part of this regulatory network. nih.gov

The table below summarizes the key components of the XuBP management systems in different photosynthetic organisms.

| Organism Group | Key Components for XuBP Removal | Detoxification Product | Notes |

| Plants (e.g., Arabidopsis) | Rubisco Activase (Rca); CbbYA/CbbYB Phosphatases | Xylulose-5-Phosphate (Xu5P) | A two-enzyme system physically removes XuBP and then chemically alters it. |

| Algae | Likely diverse and co-evolved with specific Rubisco forms. | Presumed to be Xylulose-5-Phosphate | Mechanisms are not as well-characterized and may differ significantly between red, green, and brown algal lineages. |

| Bacteria (Cyanobacteria) | CO2-Concentrating Mechanism (CCM); CbbY-like Phosphatases | Xylulose-5-Phosphate (Xu5P) | The CCM reduces the rate of XuBP formation, while phosphatases detoxify what is produced. |

Physiological Impact of this compound Accumulation in Vivo

The failure to effectively manage XuBP has significant and immediate negative consequences for photosynthetic physiology, impacting carbon fixation, light-harvesting efficiency, and the organism's ability to respond to environmental stress.

The accumulation of XuBP acts as a brake on the entire process of photosynthesis. By binding tightly to the inactive, decarbamylated sites of Rubisco, it locks the enzyme in a non-functional state, directly inhibiting the CBB cycle. nih.govresearchgate.net This inhibition has cascading effects. When carbon fixation slows, the consumption of ATP and NADPH from the light-dependent reactions also decreases. This mismatch between light energy capture and its utilization in the CBB cycle leads to a phenomenon known as "photosynthetic control," where the photosynthetic apparatus actively downregulates light harvesting to prevent damage. researchgate.net This is observed as an increase in non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat, and an increase in donor-side limitation of Photosystem I, indicating a backup in the electron transport chain. researchgate.net

The impact of XuBP is highly dependent on environmental conditions, particularly light and stromal pH.

Light and pH: The synthesis of XuBP by Rubisco is more significant at a stromal pH below 8.0. nih.gov Furthermore, XuBP binds most tightly to decarbamylated Rubisco at more acidic pH levels (7.0-7.5). In the light, proton pumping raises the stromal pH to approximately 8.0, which both activates Rubisco (promoting carbamylation) and disfavors the tight binding of any XuBP that forms. nih.gov Conversely, in the dark or under fluctuating or low-light conditions, the stromal pH drops, creating an environment where XuBP inhibition is much more potent. Therefore, an efficient XuBP salvage pathway is critical for rapid activation of photosynthesis when transitioning from dark to light.

The table below details the pH-dependent binding affinity of XuBP to decarbamylated Rubisco, illustrating why its inhibitory effect is more pronounced under conditions that lead to a more acidic stroma.

| pH | Apparent Dissociation Constant (Kd) for XuBP | Binding Affinity |

| 7.0 | 0.03 µM | Very High |

| 7.5 | 0.03 µM | Very High |

| 8.0 | 0.35 µM | Moderate |

| 8.5 | 2.0 µM | Low |

| Data from purified enzyme studies. nih.gov |

The management of XuBP is a critical homeostatic process. By preventing the accumulation of a toxic metabolite and recycling its components back into central metabolism, the salvage pathway maintains the stability and efficiency of the CBB cycle. Disruption of this pathway represents a significant internal stress.

Furthermore, the ability to manage XuBP is intertwined with the plant's response to external environmental stresses. Conditions such as drought or heat stress are known to cause non-stomatal limitations to photosynthesis, often involving a decrease in the activity of Rubisco. cas.cz While multiple factors contribute to this decline, an inability to efficiently remove inhibitory compounds like XuBP under stress can exacerbate the situation. For example, if the activity of the heat-sensitive Rubisco activase is compromised, XuBP can accumulate, further inhibiting the remaining active Rubisco and accelerating the decline in carbon fixation.

The product of XuBP detoxification, Xu5P, is also a key regulatory metabolite that links carbon metabolism to other cellular processes. In other biological systems, Xu5P acts as a signaling molecule that activates protein phosphatases to control gene expression related to glycolysis and lipogenesis. nih.gov While its role in plant stress signaling is less defined, the disruption of XuBP metabolism and the resulting imbalance in sugar phosphate (B84403) pools could have far-reaching consequences for metabolic homeostasis and the plant's ability to mount an effective stress response.

Future Directions and Research Frontiers in Xylulose 1,5 Bisphosphate Studies

Engineering Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase for Reduced Xylulose-1,5-Bisphosphate Formation

A primary goal in enhancing photosynthesis is to improve the efficiency of its central enzyme, Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (RuBisCO). A significant aspect of this challenge lies in reducing the enzyme's "misfire" reactions that produce inhibitory compounds like XuBP. wikipedia.org Engineering a more precise RuBisCO, one that is less prone to producing XuBP, represents a critical frontier in crop improvement.

Research has shown that mutations in RuBisCO, even those that impair its primary catalytic function, can alter its propensity for side reactions. For instance, a mutant of tobacco RuBisCO with a Leu to Val substitution at residue 335 in the large subunit's flexible loop 6, while catalytically impaired, demonstrated a reduced sensitivity to inhibition by XuBP. nih.gov This was not due to a decrease in the production of inhibitory side products; in fact, the formation of some side products was enhanced. nih.gov This suggests that it may be possible to uncouple the catalytic efficiency from the formation of or sensitivity to inhibitory byproducts.

Future engineering efforts will likely focus on targeted mutagenesis of the RuBisCO active site and its surrounding loops. The goal is to create an enzyme that maintains a high carboxylation rate while sterically or electronically disfavoring the isomerization of Ribulose-1,5-Bisphosphate (RuBP) to XuBP. Success in this area would lead to a RuBisCO that is not only faster but also cleaner, with a reduced need for cellular resources to be diverted to damage-repair pathways.

Table 1: Research Findings on RuBisCO Engineering and this compound

| Research Area | Key Finding | Implication for Future Research |

| Mutagenesis of RuBisCO Loop 6 | A Leu to Val substitution at residue 335 in tobacco RuBisCO reduced sensitivity to XuBP inhibition. nih.gov | Highlights the potential to engineer RuBisCO for improved performance under inhibitory conditions, even if side product formation is not eliminated. |

| Directed Evolution | Efforts are underway to use directed evolution to select for RuBisCO variants with higher specificity and reduced oxygenase and misfire activities. | This approach could yield novel RuBisCO enzymes with significantly lower XuBP production rates. |

| Computational Modeling | In silico modeling of the RuBisCO active site can predict mutations that may alter substrate binding and catalysis. | Computational approaches can guide rational design of RuBisCO variants with desired properties, accelerating the engineering process. |

Optimizing this compound Phosphatase Activity for Enhanced Photosynthesis and Crop Productivity

While reducing the formation of XuBP is a key goal, another complementary strategy is to enhance the cell's ability to detoxify it. This compound phosphatase (XuBPase) is the enzyme responsible for hydrolyzing XuBP, converting it into a non-inhibitory form. researchgate.net Optimizing the activity of this enzyme is a promising avenue for improving photosynthetic performance and, consequently, crop yields.

Studies in Arabidopsis thaliana have demonstrated the critical role of XuBPase in maintaining photosynthetic efficiency. The phosphatase pair CbbYA and CbbYB work in concert with RuBisCO activase (Rca) to release XuBP from RuBisCO's active site and then dephosphorylate it. researchgate.net The absence of these phosphatases leads to the inhibition of RuBisCO and a downregulation of the Calvin-Benson cycle. researchgate.net

Future research will focus on several key areas to optimize XuBPase activity. One approach is to overexpress native or engineered XuBPase enzymes in crop plants. This could increase the cell's capacity to handle XuBP, particularly under stress conditions where its formation may be elevated. Another avenue is to explore the diversity of XuBPases in nature to identify enzymes with superior kinetic properties, such as a higher turnover rate or a lower Michaelis constant (Km) for XuBP. Enhancing the expression and efficiency of this damage-repair system could provide a significant boost to crop productivity, especially in challenging environmental conditions. researchgate.net

Integrated Systems Biology Approaches to Model this compound Dynamics within Cellular Metabolism

To fully understand the impact of XuBP on cellular metabolism, it is essential to move beyond the study of individual enzymes and pathways. Integrated systems biology approaches, which combine experimental data with mathematical modeling, are crucial for elucidating the complex dynamics of XuBP within the broader metabolic network. plos.org

Kinetic models of the Calvin-Benson cycle are becoming increasingly sophisticated, incorporating the inhibitory effects of compounds like XuBP. oup.comnih.gov These models can help to predict how changes in enzyme activities or environmental conditions will affect the concentration of XuBP and its subsequent impact on carbon fixation. For instance, a kinetic model of the Calvin-Benson cycle in the cyanobacterium Synechocystis sp. PCC 6803 revealed that a high concentration of RuBP was associated with unstable states, highlighting the importance of efficient RuBP utilization and the potential negative impact of inhibitors that tie up the active sites of RuBisCO. oup.com

Future modeling efforts will need to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics, to create more comprehensive and predictive models of plant metabolism. nih.gov These models will be invaluable for identifying key control points in the metabolic network related to XuBP and for designing effective strategies to enhance photosynthetic efficiency. By simulating the effects of genetic modifications or environmental perturbations, these models can guide the development of more productive and resilient crops.

Exploring Novel this compound-Related Regulatory Networks and Pathways

While the inhibitory role of XuBP on RuBisCO is well-established, its potential involvement in other regulatory networks and pathways remains largely unexplored. It is plausible that this metabolite, formed as a byproduct of a central metabolic process, could have signaling roles in the cell, alerting it to the status of the Calvin-Benson cycle or the presence of metabolic stress.

XuBP binds tightly to the decarbamylated active sites of RuBisCO, and this binding is highly pH-dependent. nih.govsemanticscholar.org This suggests that changes in stromal pH, which occur in response to light and other signals, could modulate the inhibitory potential of XuBP. This interplay between pH, XuBP, and RuBisCO activation state could be part of a larger regulatory network that fine-tunes photosynthetic activity in response to changing conditions.

Future research should investigate the potential for XuBP to interact with other proteins besides RuBisCO. Affinity-based proteomics approaches could be used to identify novel XuBP-binding proteins, which could reveal new regulatory functions for this metabolite. Furthermore, detailed metabolomic analyses under a range of conditions could uncover correlations between XuBP levels and other metabolic pathways, suggesting previously unknown connections. Unraveling these novel regulatory networks will provide a more complete picture of how plants control carbon metabolism and respond to their environment.

Unraveling Undescribed Enolization Mechanisms and Alternative Rubisco Side Reactions

The formation of XuBP is a consequence of the enolization of RuBP at the active site of RuBisCO, followed by an incorrect protonation. A deeper understanding of the chemical mechanisms underlying this and other side reactions is fundamental to developing strategies to prevent them. The enolization of pentose (B10789219) sugars is a key step in their isomerization and degradation. dtu.dkresearchgate.net

While the primary carboxylation and oxygenation reactions of RuBisCO are well-characterized, the full spectrum of its side reactions is likely not yet fully appreciated. There may be other, as-yet-undescribed, "misfire" products that also inhibit photosynthesis or have other biological activities. The enediol intermediate of RuBP is highly reactive and can potentially react with other molecules in the chloroplast stroma. researchgate.net

Future research in this area will require a combination of advanced analytical chemistry techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to identify and quantify novel side products of the RuBisCO reaction. pnas.org Quantum mechanical modeling can provide insights into the transition states and energy barriers of different reaction pathways, helping to explain why certain side reactions occur. A more complete understanding of the catalytic promiscuity of RuBisCO will be essential for the rational design of a more efficient and specific enzyme.

Q & A

Q. How can XuBP be experimentally detected and quantified in photosynthetic organisms?

XuBP can be isolated using high-performance liquid chromatography (HPLC) coupled with pulsed amperometry for identification and quantification . This method separates XuBP from other sugar phosphates in plant extracts, such as RuBP or CA1P, and is critical for studying its accumulation under varying metabolic conditions. Thin-layer chromatography (TLC) is also used preliminarily to verify XuBP presence in enzymatic assays .

Q. What experimental approaches are used to study XuBP binding dynamics to Rubisco?

In vitro binding assays under controlled pH and Mg²⁺ concentrations are essential. XuBP binds tightly to decarbamylated Rubisco sites with pH-dependent affinity (e.g., Kd = 0.03 µM at pH 7.0 vs. 2.0 µM at pH 8.5) . Experiments should include pre-incubation of Rubisco with XuBP in buffered solutions (e.g., Tris-acetate phosphate, TAP) and monitor carbamylation status via CO₂/Mg²⁺ dependency. Competitive binding assays with CABP (carboxyarabinitol-bisphosphate) can further validate specificity .

Advanced Research Questions

Q. How can researchers design experiments to assess XuBP's role in Rubisco inactivation under heat stress?

Isolate Rubisco and measure XuBP synthesis rates at elevated temperatures (e.g., 25–40°C) using radiolabeled RuBP. Activity loss correlates with increased XuBP formation due to misprotonation of Rubisco’s enediol intermediate . Pair this with ATPase activity assays of Rubisco activase (Rca) to determine if heat-induced inactivation stems from Rca dysfunction or XuBP accumulation . Mass photometry can also characterize Rca-Rubisco-XuBP complexes under thermal stress .

Q. What methodologies resolve contradictions in XuBP’s inhibitory effects across photosynthetic subtypes?

Comparative studies using species-specific Rubisco isoforms (e.g., C3 vs. C4 plants) under controlled light/dark cycles and CO₂ levels are critical. For example, XuBP inhibition is pronounced in C3 plants but less consistent in CAM or C4 species . Employ in vivo ¹⁴C labeling to track XuBP accumulation kinetics alongside Rubisco activation states, and use genetic knockouts (e.g., XuBPase-deficient mutants) to isolate its regulatory role .

Q. Which advanced techniques elucidate the structural mechanism of XuBP removal by Rubisco activase (Rca)?

Hydrogen/deuterium exchange (HDX) and cryo-EM reveal how Rca remodels Rubisco’s active site to release XuBP without disrupting the enzyme’s overall structure . Pair these with mutagenesis studies targeting Rca’s AAA+ domains to assess ATP hydrolysis efficiency. Fluorescence polarization assays can measure real-time dissociation rates of XuBP from Rubisco-Rca complexes .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on XuBP’s interaction with Rubisco activation states?

Distinguish between carbamylated (active) and decarbamylated (inactive) Rubisco forms. XuBP preferentially binds decarbamylated sites, which dominate under low CO₂ or high RuBP conditions . Use equilibrium dialysis or surface plasmon resonance (SPR) to quantify binding affinities under varying CO₂/RuBP ratios. Statistical models (e.g., multivariate regression) can parse contributions of pH, Mg²⁺, and enzyme carbamylation to XuBP inhibition .

Q. What strategies validate XuBP’s role in vivo versus in vitro artifacts?

Combine genetic approaches (e.g., XuBPase overexpression/silencing) with metabolomic profiling. For example, in Arabidopsis, XuBPase knockout lines show elevated XuBP levels and reduced photosynthetic rates, confirming its physiological relevance . Parallel in vitro assays using leaf extracts versus purified Rubisco control for cofactor interference (e.g., CA1P or PDBP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.